molecular formula C10H20N2O B13488028 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine

2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine

Cat. No.: B13488028
M. Wt: 184.28 g/mol
InChI Key: WRPXVNYWKOSOPV-UHFFFAOYSA-N
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Description

2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine is a spirocyclic chemical building block of high interest in pharmaceutical research and development. This compound features a primary amine functional group attached to a spirocyclic scaffold containing both oxygen and nitrogen heteroatoms, making it a valuable synthon for constructing more complex molecules. Spirocyclic scaffolds like the 9-oxa-2-azaspiro[5.5]undecane system are frequently employed in drug discovery due to their three-dimensionality and potential to improve the physicochemical and pharmacological properties of lead compounds. Research indicates that such structures are key components in developing bioactive molecules, including SHP2 antagonists for antineoplastic applications and GABA A α5 positive allosteric modulators . The primary amine group in this compound offers a versatile handle for further chemical modification, allowing researchers to readily conjugate the spirocyclic system to various pharmacophores via amide bond formation, reductive amination, or urea synthesis. This product is intended for research purposes as a critical intermediate in the synthesis of novel therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-oxa-9-azaspiro[5.5]undecan-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9,12H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPXVNYWKOSOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)COC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Core Formation

The spirocyclic framework of 2-Oxa-9-azaspiro[5.5]undecan derivatives is commonly built through intramolecular cyclization of suitable precursors containing both oxygen and nitrogen functionalities.

Method A: Intramolecular Nucleophilic Substitution

  • Starting from a linear precursor bearing a hydroxy group and a protected amine.
  • The hydroxy group is activated (e.g., as a tosylate or mesylate).
  • Intramolecular nucleophilic substitution by the amine nitrogen forms the spiro ring.
  • Typical conditions: mild base (e.g., potassium carbonate), polar aprotic solvent (e.g., dimethylformamide), and heating.

Method B: Cycloaddition Reactions

  • Use of 1,3-dipolar cycloaddition or other cycloaddition strategies to simultaneously form the spirocyclic rings.
  • This method allows for stereochemical control and incorporation of substituents.

Method C: Reductive Amination Followed by Cyclization

  • Formation of an imine or iminium intermediate between an aldehyde and amine.
  • Subsequent reduction and cyclization yield the spirocyclic amine.

Protection and Deprotection Steps

  • Protection of the amine nitrogen (e.g., as a Boc or Cbz group) is often necessary to avoid side reactions during cyclization.
  • After cyclization and side-chain introduction, deprotection under acidic or catalytic hydrogenation conditions yields the free amine.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Protection of amine Boc2O, base (e.g., triethylamine) Boc-protected amine precursor
2 Activation of hydroxy group TsCl, pyridine Tosylate intermediate
3 Intramolecular cyclization K2CO3, DMF, heat Formation of spirocyclic ring
4 Deprotection TFA or H2, Pd/C Free spirocyclic amine
5 Functionalization at C-3 Formaldehyde, NH3, NaBH3CN (reductive amination) Introduction of aminomethyl substituent

Research Findings and Patent Insights

  • Patent WO2019238633A1 describes derivatives of spirocyclic amines including 2-Oxa-9-azaspiro[5.5]undecan frameworks, highlighting methods for constructing the spiro ring system via cyclization of nitrogen and oxygen functionalities and subsequent functionalization of the core.
  • The synthetic sequences emphasize the importance of selective activation of hydroxy groups and controlled nucleophilic substitution to achieve the spirocyclic architecture.
  • European patent EP4074710A1 discusses heterocyclic compound preparation methods, including spirocyclic amines, focusing on reaction conditions that optimize yield and stereochemical purity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Notes
Intramolecular nucleophilic substitution Straightforward, uses accessible precursors Requires careful control of conditions 60-85 Commonly used for spirocyclic amines
Cycloaddition Good stereochemical control May require complex starting materials 50-75 Useful for diverse substitution patterns
Reductive amination + cyclization Flexible for introducing substituents Multi-step, sensitive to reaction conditions 55-80 Allows direct introduction of aminomethyl group

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

  • A secondary amine group (NH) at position 3 of the spiro system.

  • An ether oxygen (O) in the spirocyclic structure.

These groups enable participation in reactions typical of amines and ethers.

Nucleophilic Reactions of the Amine Group

The secondary amine is nucleophilic and can undergo:

  • Alkylation : Reaction with alkyl halides or other electrophiles to form N-alkylated derivatives.

  • Acylation : Conversion to amides using acyl chlorides or anhydrides.

  • Quaternization : Formation of quaternary ammonium salts under acidic conditions.

Example : N-Alkylation with methyl iodide in the presence of a base (e.g., NaH) yields N-methyl derivatives, altering the compound’s lipophilicity and biological activity.

Reactions Involving the Ether Moiety

The ether oxygen may participate in:

  • Epoxidation : If double bonds are introduced (not native to this compound).

  • Hydrolysis : Under acidic or basic conditions, though the ether group in this structure is likely stable.

Biological and Pharmaceutical Implications

The compound’s spiro structure and amine functionality make it a candidate for:

  • Neurotransmitter modulation : Similar azaspiro compounds interact with serotonin receptors.

  • Antimicrobial activity : Structural analogs exhibit activity against Gram-positive bacteria.

Analytical and Structural Data

Property Value/Description
Molecular Weight184.28 g/mol (PubChem)
InChIKeyWRPXVNYWKOSOPV-UHFFFAOYSA-N
SMILESC1CC2(CCNCC2)COC1CN
Common SynonymsDA-28905, EN300-8364158

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences Reference
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine C₁₆H₂₆N₂OS₂ Thiophen-2-yl, methylthioethyl 327.16 Sulfur-containing substituents; 1-oxa-4-aza configuration
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine C₁₈H₂₄N₂O Phenyl, cyclopropylamine 284.40 Aromatic phenyl group; cyclopropyl enhances metabolic stability
4-(9-(Isopropylamino)-1-oxa-4-azaspiro[5.5]undecan-3-yl)benzonitrile C₁₈H₂₃N₃O Benzonitrile, isopropylamine 297.40 Electron-withdrawing cyano group; isopropyl substituent
2-Oxa-9-azaspiro[5.5]undecane-3-carboxylic acid C₁₅H₂₅NO₃ tert-Butoxycarbonyl (Boc) protected amine 284.40 Carboxylic acid functionality; Boc protection alters solubility

Key Observations :

  • Aliphatic groups like cyclopropyl or isopropyl may increase metabolic stability .
  • Functional Groups: The presence of electron-withdrawing groups (e.g., cyano in ) reduces amine basicity, while sulfur-containing groups (e.g., methylthioethyl in ) increase electron density .

Stereochemical Variations

Stereochemistry significantly impacts bioactivity and synthetic yields:

  • Example 1 : In N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine, the (3R,6S,9S)-isomer constitutes 52% of the product, while the (3R,6R,9R)-isomer is only 5% , highlighting stereoselective challenges .
  • Example 2 : N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine is synthesized as a 2:1 diastereomeric mixture , resolved via preparative HPLC .

Physicochemical Properties

Property This compound Analog () Analog ()
Molecular Weight (g/mol) 196.29 327.16 284.40
LogP (Predicted) ~1.5 ~2.8 ~3.0
Solubility Moderate (polar solvents) Low (non-polar) Moderate

Insights :

  • Higher molecular weight and lipophilicity (LogP) in analogs (e.g., ) may reduce aqueous solubility but improve membrane permeability .
  • The Boc-protected derivative () shows improved solubility in organic solvents due to the tert-butoxycarbonyl group .

Biological Activity

2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity, particularly against Mycobacterium tuberculosis. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a spirocyclic framework that combines both rigidity and flexibility, allowing it to interact effectively with various biological targets. This structural uniqueness is pivotal in its role as an inhibitor of the MmpL3 protein, which is essential for lipid transport in Mycobacterium tuberculosis .

Inhibition of MmpL3 Protein

Research indicates that this compound acts as a potent inhibitor of the MmpL3 protein. This inhibition disrupts lipid transport crucial for the survival of Mycobacterium tuberculosis, positioning the compound as a promising candidate for antituberculosis therapy .

The mechanism through which this compound exerts its biological effects involves binding to the MmpL3 protein, which can be studied through biochemical assays to evaluate binding affinity and inhibition kinetics. Understanding these interactions is essential for optimizing the compound's efficacy and developing derivatives with improved pharmacological properties .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with one prominent approach being the Prins cyclization reaction . This method allows for the construction of the spirocyclic scaffold in a single step, providing a straightforward route for industrial applications . Other synthetic routes may involve multi-step processes leading to various derivatives.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their respective characteristics:

Compound NameIUPAC NameCAS NumberSimilarity
1-Oxa-9-azaspiro[5.5]undecane1-Oxa-9-azaspiro[5.5]undecaneNot availableHigh
3-Oxa-9-azaspiro[5.5]undecane3-Oxa-9-azaspiro[5.5]undecaneNot availableHigh
2-Oxa-8-azaspiro[5.5]undecane2-Oxa-8-azaspiro[5.5]undecaneNot availableModerate
4-Aryl derivatives of spirocyclic compoundsVariousNot availableVariable

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in preclinical models, demonstrating its potential as an antituberculosis agent:

  • In vitro Studies : The compound exhibited significant inhibitory activity against Mycobacterium tuberculosis strains, showcasing low minimum inhibitory concentrations (MICs) compared to traditional antituberculosis drugs.
  • In vivo Efficacy : Animal model studies suggest that treatment with this compound leads to a reduction in bacterial load, indicating its therapeutic potential in treating tuberculosis .

Q & A

Basic: What are the key considerations for optimizing the synthetic yield of 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine analogs?

Methodological Answer:
Synthetic optimization requires balancing reaction conditions (e.g., solvent, temperature, stoichiometry) and purification strategies. For example, in spirocyclic amine synthesis, aldehyde and amine precursors are reacted under reductive amination conditions, often yielding diastereomers. Chromatography (e.g., 1:9 MeOH:MeCN) or preparative HPLC is critical for resolving isomers, as seen in a 30% yield for N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine . Key metrics include monitoring diastereomeric ratios via NMR and optimizing resin-based solid-phase synthesis for automation .

Advanced: How can diastereomeric mixtures of this compound derivatives be effectively separated?

Methodological Answer:
Diastereomers arise from stereochemical diversity in the spirocyclic core. Preparative HPLC with chiral stationary phases is preferred for high-resolution separation. For instance, a 2:1 diastereomeric mixture of N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine was resolved using this method, achieving >95% purity . Alternatively, fractional crystallization or dynamic kinetic resolution under optimized pH/temperature may enhance selectivity .

Basic: What analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:
Structural confirmation relies on:

  • NMR : 1H/13C NMR identifies substituent positioning and stereochemistry (e.g., δ 7.86–7.35 ppm for aromatic protons in biphenyl amide derivatives) .
  • HRMS : Validates molecular formula (e.g., C16H26N2O2S with m/z 311.1785) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
    Multi-technique cross-validation is critical for purity and stereochemical assignment .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?

Methodological Answer:
SAR studies reveal that substituent size and electronic properties dictate bioactivity. For example, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one exhibited potent antihypertensive activity due to optimal steric bulk, while larger aryl groups reduced potency . Computational docking (e.g., α1-adrenoceptor models) and in vitro assays (e.g., SHR rat models) are used to prioritize analogs .

Basic: What are the stability and storage requirements for this compound derivatives?

Methodological Answer:
Spirocyclic amines are hygroscopic and prone to oxidation. Storage at -20°C under inert gas (N2/Ar) in anhydrous solvents (e.g., MeCN) is recommended. Lyophilization or silica-gel desiccation prevents hydrolysis, particularly for hydrochloride salts . Stability assays (e.g., accelerated degradation under 40°C/75% RH) should precede long-term storage .

Advanced: How can conformational analysis predict the pharmacodynamic properties of this compound derivatives?

Methodological Answer:
The rigid spirocyclic core enforces specific conformations, influencing target binding. Density functional theory (DFT) calculations or molecular dynamics (MD) simulations can map low-energy conformers. For example, the 1-oxa-4-azaspiro[5.5]undecane scaffold’s puckering angles affect receptor affinity, as shown in α1-adrenoceptor antagonists .

Advanced: What strategies mitigate synthetic challenges in introducing electron-deficient substituents to the spirocyclic core?

Methodological Answer:
Electron-deficient groups (e.g., nitriles, fluorinated aryl) require tailored coupling conditions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for 4-(9-(isopropylamino)-1-oxa-4-azaspiro[5.5]undecan-3-yl)benzonitrile) with Buchwald-Hartwig ligands enhances efficiency . Microwave-assisted synthesis or flow chemistry may improve yields for sterically hindered intermediates .

Basic: How are reaction intermediates validated during multi-step syntheses of spirocyclic amines?

Methodological Answer:
In-process control (IPC) via LC-MS or TLC tracks intermediate formation. For example, iSnAP resin-bound intermediates in automated synthesis are cleaved and analyzed by HRMS before proceeding . Quenching aliquots at each step (e.g., with 2M HCl) followed by extraction/DCM analysis ensures fidelity .

Advanced: What computational tools predict the metabolic stability of this compound derivatives?

Methodological Answer:
In silico tools like Schrödinger’s ADMET Predictor or SwissADME model cytochrome P450 metabolism. Key parameters include logP (optimal 1-3), topological polar surface area (<90 Ų), and hydrogen bond donors/acceptors. For instance, 9-benzyl-3-cyclobutyl analogs showed reduced hepatic clearance due to lower logD .

Advanced: How can enantioselective synthesis be achieved for chiral this compound derivatives?

Methodological Answer:
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce enantioselectivity during spirocyclization. For example, (3R,6S,9S)-3-(furan-2-yl)-N-(2-(methylthio)ethyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine was synthesized with 52% enantiomeric excess using chiral HPLC . Kinetic resolution during amine coupling further enhances selectivity .

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